molecular formula C10H17ClN4O B13625922 3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide

3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide

Katalognummer: B13625922
Molekulargewicht: 244.72 g/mol
InChI-Schlüssel: MKRBNRSKYMVLTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide is a compound that belongs to the pyrazole family. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide typically involves the reaction of 4-chloro-1H-pyrazole with appropriate amines and other reagents under controlled conditions. The specific synthetic route may vary, but a common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation and reduction reactions may lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a chlorinated position and an amide group makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H17ClN4O

Molekulargewicht

244.72 g/mol

IUPAC-Name

3-(4-chloropyrazol-1-yl)-2-methyl-2-(propylamino)propanamide

InChI

InChI=1S/C10H17ClN4O/c1-3-4-13-10(2,9(12)16)7-15-6-8(11)5-14-15/h5-6,13H,3-4,7H2,1-2H3,(H2,12,16)

InChI-Schlüssel

MKRBNRSKYMVLTL-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(C)(CN1C=C(C=N1)Cl)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.